tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate
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Overview
Description
tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as an aminopyrrole, with a diketone or a similar compound. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.
Spirocyclization: The next step involves the formation of the spirocyclic structure. This can be achieved through an intramolecular cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved through the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce azide or cyano groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaN3 in DMF, KCN in DMSO.
Major Products
Oxidation: Formation of ketones, carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The spirocyclic framework is known to enhance the stability and bioavailability of drug candidates, making it an attractive scaffold for the development of new therapeutics.
Medicine
In medicinal chemistry, tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is explored for its potential as an anti-cancer agent. Preliminary studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts rigidity and stability, making it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3’,4’-dihydro-2’H-spiro[pyrrolidine-3,1’-pyrrolo[1,2-a]pyrazine]-1-carboxylate
- 2’-[(tert-butoxy)carbonyl]-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid
Uniqueness
tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and bioavailability, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
tert-butyl N-spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h4-5,7,11,16H,6,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHBTDPBBKCQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C3=CC=CN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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